molecular formula C8H14ClNO2 B2524975 Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride CAS No. 2361634-43-5

Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride

Cat. No. B2524975
M. Wt: 191.66
InChI Key: BRRUQJDMHNXPHP-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.3]heptane-6-carboxylate; hydrochloride is a chemical compound that falls within the broader class of azaspiroheptane derivatives. These compounds are characterized by a spirocyclic structure that includes both a cycloalkane and a nitrogen-containing heterocycle. The specific compound is not directly mentioned in the provided papers, but its structural relatives are frequently explored for their potential in drug discovery and synthesis due to their unique three-dimensional shapes and the presence of a quaternary stereocenter, which can be crucial for biological activity .

Synthesis Analysis

The synthesis of azaspiroheptane derivatives is a topic of interest in the field of medicinal chemistry. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been achieved through reductive amination of aldehydes with primary amines or anilines, followed by cyclization . Similarly, 1-substituted 2-azaspiro[3.3]heptanes have been synthesized via highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, yielding products with high enantiomeric and diastereomeric purity . These methods demonstrate the feasibility of constructing the azaspiroheptane core with various substituents, which could be applicable to the synthesis of methyl 2-azaspiro[3.3]heptane-6-carboxylate; hydrochloride.

Molecular Structure Analysis

The molecular structure of azaspiroheptane derivatives is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a quaternary carbon atom is shared between the two rings. This unique feature imparts a rigid and well-defined three-dimensional shape to the molecule, which is often beneficial for interacting with biological targets. The stereochemistry of these compounds is also of great importance, as it can significantly influence their biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

Azaspiroheptane derivatives can undergo various chemical reactions, which are essential for their functionalization and potential application as pharmaceuticals. For example, the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate leads to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates . Additionally, the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been reported, which involve the preservation of the azaspiroheptane fragment . These reactions highlight the chemical versatility of the azaspiroheptane scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiroheptane derivatives are influenced by their spirocyclic structure and the nature of their substituents. These properties are crucial for the compound's solubility, stability, and overall suitability for drug development. While the specific properties of methyl 2-azaspiro[3.3]heptane-6-carboxylate; hydrochloride are not detailed in the provided papers, related compounds have shown promising profiles in preliminary toxicological and nonclinical pharmacokinetic studies, suggesting that they may possess favorable drug-like attributes .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-2-8(3-6)4-9-5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUQJDMHNXPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride

CAS RN

2361634-43-5
Record name methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride
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